Lipophilicity (logD) Comparison: 3-Methylbutanamide vs. Unsaturated But-2-enamide Analog
The target compound N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide possesses a computed logD of 3.24, reflecting the fully saturated, branched 3-methylbutanamide side chain . The closest commercially listed analog, N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide (CAS 1282121-08-7), bears an α,β-unsaturated amide that is expected to lower logD due to the planar, electron-withdrawing double bond, although precise measured logD values are unavailable from public sources . The saturated side chain of the target compound enhances lipophilicity and conformational flexibility, factors that influence passive membrane permeability and protein binding.
| Evidence Dimension | Computed logD (pH 7.4) |
|---|---|
| Target Compound Data | logD 3.24 |
| Comparator Or Baseline | N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide (no measured logD publicly available) |
| Quantified Difference | Target compound logD 3.24; comparator value not publicly reported — class-level expectation of lower logD for unsaturated analog |
| Conditions | Computed logD derived from SMILES structure using ChemDiv internal algorithm |
Why This Matters
For procurement decisions where passive permeability is a critical selection parameter, the higher lipophilicity of the saturated 3-methylbutanamide side chain predicts superior membrane partitioning compared to the unsaturated analog.
